molecular formula C8H13ClO B3042298 4-Methylcyclohexanecarbonyl chloride CAS No. 55930-23-9

4-Methylcyclohexanecarbonyl chloride

Cat. No.: B3042298
CAS No.: 55930-23-9
M. Wt: 160.64 g/mol
InChI Key: ODYARUXXIJYYNA-UHFFFAOYSA-N
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Description

4-Methylcyclohexanecarbonyl chloride is an organic compound with the molecular formula C8H13ClO. It is a derivative of cyclohexane, where a methyl group is attached to the fourth carbon and a carbonyl chloride group is attached to the first carbon. This compound is primarily used as an intermediate in organic synthesis, particularly in the production of pharmaceuticals and agrochemicals .

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Methylcyclohexanecarbonyl chloride can be synthesized through the reaction of 4-methylcyclohexanecarboxylic acid with thionyl chloride (SOCl2). The reaction typically occurs under reflux conditions, where the carboxylic acid reacts with thionyl chloride to form the corresponding acyl chloride .

Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale reactions using similar reagents and conditions. The process is optimized for high yield and purity, often involving purification steps such as distillation or recrystallization to remove impurities .

Chemical Reactions Analysis

Types of Reactions: 4-Methylcyclohexanecarbonyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: It reacts with nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.

    Hydrolysis: In the presence of water, it hydrolyzes to form 4-methylcyclohexanecarboxylic acid and hydrochloric acid.

    Reduction: It can be reduced to 4-methylcyclohexanemethanol using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions:

Major Products:

    Amides, Esters, Thioesters: Formed from substitution reactions.

    4-Methylcyclohexanecarboxylic Acid: Formed from hydrolysis.

    4-Methylcyclohexanemethanol: Formed from reduction.

Scientific Research Applications

4-Methylcyclohexanecarbonyl chloride is utilized in various scientific research applications:

Comparison with Similar Compounds

    Cyclohexanecarbonyl chloride: Similar structure but lacks the methyl group.

    4-Methylbenzoyl chloride: Contains a benzene ring instead of a cyclohexane ring.

    4-Methylcyclohexanecarboxylic acid: The carboxylic acid precursor to 4-methylcyclohexanecarbonyl chloride.

Uniqueness: this compound is unique due to its specific structure, which imparts distinct reactivity and properties. The presence of the methyl group and the acyl chloride functionality makes it a versatile intermediate in organic synthesis .

Properties

IUPAC Name

4-methylcyclohexane-1-carbonyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13ClO/c1-6-2-4-7(5-3-6)8(9)10/h6-7H,2-5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODYARUXXIJYYNA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(CC1)C(=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13ClO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

160.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-Methylcyclohexanecarbonyl chloride
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4-Methylcyclohexanecarbonyl chloride
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4-Methylcyclohexanecarbonyl chloride
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4-Methylcyclohexanecarbonyl chloride
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4-Methylcyclohexanecarbonyl chloride

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